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Compound of Interest

Compound Name: Ethylene glycol di-N-butyrate

Cat. No.: B7949290

Get Quote

Executive Summary & Structural Logic
Ethylene Glycol Di-N-Butyrate (CAS: 105-72-6) acts as a low-volatility plasticizer and solvent.

[1] Its symmetry is its most defining spectroscopic feature. Unlike its mono-ester counterpart,

EGDB possesses a

axis of symmetry, rendering the two butyrate chains chemically equivalent and the central
ethylene backbone protons equivalent (singlet).

Key Analytical Challenge: Distinguishing the target diester from the Ethylene Glycol Mono-N-

Butyrate intermediate.

Diester (Target): Symmetric ethylene signal (Singlet).

Mono-ester (Impurity): Asymmetric ethylene signals (Two triplets or AA'BB' multiplet) +

Hydroxyl signal.

Molecular Structure & Numbering
To interpret the data below, refer to this structural logic:
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[2]

Experimental Protocol (Self-Validating)
For reproducible spectral data, strictly adhere to this preparation protocol.

Materials
Solvent: Deuterated Chloroform (

) with 0.03% TMS (Tetramethylsilane) as internal standard.

Why: Excellent solubility for aliphatic esters; prevents H-D exchange issues common with

protic solvents.

Sample Concentration: 20 mg (for 1H) or 50 mg (for 13C) in 0.6 mL solvent.

Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 300/400 MHz)
Temperature: 298 K (25°C).

Pulse Sequence:

1H: Standard zg30 (30° pulse angle). Relaxation delay (

)

1.0s.

13C: Proton-decoupled zgpg30. Relaxation delay (

)

2.0s (critical for carbonyl carbon integration).

1H-NMR Spectral Data
Reference: TMS at 0.00 ppm. Solvent Residual:
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at 7.26 ppm.[3]

Chemical
Shift (

, ppm)

Multiplicity Integration
Coupling (

, Hz)
Assignment

Structural
Context

4.30 Singlet (s) 4H -

Core

Diagnostic: A

sharp singlet

confirms the

symmetric

diester.

Splitting here

indicates

mono-ester

impurity.

2.33 Triplet (t) 4H 7.4

Protons

adjacent to

Carbonyl.

Deshielded

by anisotropy

of C=O.

1.65 Sextet (m) 4H 7.4

Methylene

linker in

butyrate

chain.

0.95 Triplet (t) 6H 7.4

Terminal

methyl

groups.

Expert Insight: The Symmetry Check
If the peak at 4.30 ppm appears as two distinct triplets (approx. 4.2 ppm and 3.8 ppm), your

sample contains Ethylene Glycol Mono-butyrate. The 3.8 ppm signal corresponds to the

adjacent to the free hydroxyl group.
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13C-NMR Spectral Data
Reference:

triplet center at 77.16 ppm.

Chemical Shift (

, ppm)
Carbon Type Assignment Structural Context

173.5 Quaternary (C=O) Carbonyl

Ester functionality.

Weak intensity due to

lack of NOE and long

relaxation.

62.3
Secondary (

)

Ethylene glycol

backbone.

36.1
Secondary (

)
Alpha to carbonyl.

18.4
Secondary (

)
Beta position.

13.6
Primary (

)
Terminal methyl.

Comparative Analysis: Impurity Profiling
Use this table to rapidly identify contaminants in crude reaction mixtures.
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Compound
Key Distinguishing
Feature (1H NMR)

Key Distinguishing
Feature (13C NMR)

Ethylene Glycol (Reactant)
Singlet at ~3.7 ppm

(Backbone)
Single peak at ~63.5 ppm

Butyric Acid (Reactant)

Triplet at ~2.3 ppm (shifts

slightly vs ester); Acidic proton

>10 ppm (broad)

Carbonyl at ~180 ppm (vs

173.5 for ester)

Mono-Butyrate (Intermediate)

Split backbone: ~4.2 ppm (

-O-CO) & ~3.8 ppm (

-OH)

Two backbone signals: ~66

ppm & ~61 ppm

Visualization: Synthesis Verification Workflow
The following diagram illustrates the logical flow for verifying the synthesis of EGDB using NMR

markers.
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Crude Reaction Mixture

Acquire 1H-NMR (CDCl3)

Analyze Region 3.5 - 4.5 ppm

Single Peak @ 4.30 ppm

Symmetry Detected

Two Triplets @ 4.2 & 3.8 ppm

Asymmetry Detected

Broad Singlet @ 3.7 ppm

No Ester Shift

CONFIRMED: Ethylene Glycol Dibutyrate IMPURITY: Mono-ester Present
(Incomplete Esterification) IMPURITY: Unreacted Ethylene Glycol

Click to download full resolution via product page

Figure 1: Decision logic for interpreting the ethylene backbone region in 1H-NMR to confirm

diester formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. bocsci.com [bocsci.com]

2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

4. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [Technical Guide: NMR Characterization of Ethylene
Glycol Di-N-Butyrate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7949290/docs#technical-guide-nmr-characterization-
of-ethylene-glycol-di-n-butyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7949290?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

